molecular formula C18H22F2N2O4 B6349308 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-10-2

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349308
CAS No.: 1326809-10-2
M. Wt: 368.4 g/mol
InChI Key: MZDYOCIGVIIIAU-UHFFFAOYSA-N
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Description

This spirocyclic compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2,5-difluorobenzoyl group at the 4-position and a propyl chain at the 8-position. Its molecular weight is inferred to be ~370–380 g/mol based on analogs (e.g., 366.84 g/mol for the 8-propyl-4-chlorobenzoyl variant) . The 2,5-difluoro substitution on the benzoyl group optimizes electronic and steric interactions, while the 8-propyl chain modulates lipophilicity and target engagement .

Properties

IUPAC Name

4-(2,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)13-10-12(19)3-4-14(13)20/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYOCIGVIIIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Reaction for One-Step Spirocyclization

A palladium-catalyzed domino reaction enables the formation of diazaspiro[4.5]decane scaffolds in a single step. Unactivated yne-en-ynes react with aryl halides (e.g., 2,5-difluorophenyl derivatives) in the presence of Pd(OAc)₂ and PPh₃ to generate the spirocyclic structure. This method forms three carbon-carbon bonds with high regioselectivity, achieving yields of 65–78% under mild conditions (60–80°C, DMF solvent).

Key Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Solvent: DMF

  • Temperature: 60–80°C

  • Yield: 65–78%

Oxidative Cleavage of Tricyclic Intermediates

An alternative route involves the oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates. Starting from cyclohexadiene derivatives, ozonolysis followed by oxidative workup with Jones reagent (CrO₃/H₂SO₄) yields spiro[4.5]decanes. This method ensures precise stereochemical control at the spiro center, critical for subsequent functionalization.

Propyl Group Incorporation

The 8-propyl substituent is introduced via alkylation or reductive amination.

Alkylation of Secondary Amine

The diazaspiro intermediate reacts with 1-bromopropane in the presence of K₂CO₃. DMF at 50°C facilitates nucleophilic substitution, yielding 75–88% product.

Reductive Amination

Propionaldehyde and NaBH₃CN reduce an imine intermediate formed from the spirocyclic amine, achieving 82–90% yield. This method avoids over-alkylation.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is installed via oxidation or hydrolytic cleavage.

Oxidation of Primary Alcohol

A spirocyclic alcohol intermediate is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O). This step proceeds at 0–5°C to prevent decarboxylation, yielding 68–75%.

Hydrolysis of Nitrile

Hydrolysis of a nitrile precursor with H₂O₂/HCl (30% v/v) at 100°C converts the nitrile to carboxylic acid in 85–92% yield.

Optimization and Scalability

Catalytic System Tuning

  • Pd Nanoparticles : Use of Pd/C (1 wt%) in hydrogenation steps reduces catalyst loading by 40% while maintaining 90% yield.

  • Solvent Effects : Switching from DMF to MeCN in coupling reactions improves reproducibility by minimizing side-product formation.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization enhances purity to >98%.

  • Chromatography : Silica gel chromatography with EtOAc/MeOH (9:1) removes residual Pd catalysts .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted spirocyclic compounds or derivatives.

Scientific Research Applications

The compound 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article aims to explore its applications through comprehensive data tables and documented case studies.

Physical Properties

  • Molecular Formula : C₁₅H₁₈F₂N₂O₃
  • Molecular Weight : 306.32 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent.

Case Studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Another study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Drug Delivery Systems

The unique structural features of this compound make it suitable for use in drug delivery systems.

Data Table: Drug Delivery Applications

Application AreaDescriptionReference
Liposomal FormulationsEnhances stability and bioavailability of drugs
Nanoparticle CoatingUsed as a coating agent to improve drug targeting
Controlled ReleaseFacilitates controlled release of therapeutic agents

Materials Science

In materials science, the compound can be utilized in the synthesis of advanced materials due to its unique chemical properties.

Applications:

  • Polymer Synthesis : The compound can act as a monomer or cross-linker in polymer chemistry, potentially leading to materials with enhanced mechanical properties.
  • Sensors : Its fluorinated structure may be beneficial in developing sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism by which 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

(a) Halogen Position and Type
  • 4-(4-Chlorobenzoyl)-8-propyl variant (CAS: 1326809-93-1) : Replacing 2,5-difluoro with 4-chloro increases electron-withdrawing effects but reduces steric hindrance. This may enhance metabolic stability but alter target selectivity .
  • 4-(4-Trifluoromethylbenzoyl)-8-methyl variant (CAS: 1326809-00-0) : The bulky CF₃ group increases lipophilicity (logP ~3.5) and may improve membrane permeability but could reduce solubility .
(b) Non-Halogenated Acyl Groups

Derivatives such as 4-(2-phenylbutanoyl)-8-propyl and 4-(3-phenylpropanoyl)-8-propyl () exhibit significantly higher hydrophobicity, which may enhance CNS penetration but risk off-target effects due to non-specific hydrophobic interactions.

Alkyl Chain Variations at the 8-Position

  • 8-Propyl group (target compound) : The longer chain enhances van der Waals interactions in hydrophobic regions, increasing affinity (e.g., IC₅₀ values in low nM ranges for kinase targets) but may elevate CYP450-mediated metabolism risks .

Pharmacological and Physicochemical Profiles

Compound (CAS) Benzoyl Substituent 8-Position Group MW (g/mol) Purity Key Properties
Target Compound (179246-28-7) 2,5-difluoro Propyl ~370 95% Balanced lipophilicity, kinase affinity
1332765-65-7 2,5-difluoro Methyl ~340 95% Higher solubility, lower target affinity
1326809-93-1 4-chloro Propyl 366.84 95% Enhanced metabolic stability
1326814-92-9 2,4-difluoro Methyl 340.32 95% Altered kinase selectivity
1326809-00-0 4-CF₃ Methyl 372.34 95% High lipophilicity, discontinued

Biological Activity

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F2N2O4C_{17}H_{20}F_{2}N_{2}O_{4} with a molecular weight of approximately 364.36 g/mol. The compound features a spirocyclic structure which is known to influence its pharmacological properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have explored the potential of diazaspiro compounds in inhibiting cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be useful in developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that certain diazaspiro compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : The synthesis often begins with the preparation of N-benzylacrylamides.
  • Copper-Catalyzed Difluoroalkylation : This step involves the introduction of difluoroalkyl groups using copper catalysis, which has been shown to enhance yields and reaction efficiency.
  • Cyclization : The final step usually involves cyclization to form the spiro structure, which is crucial for the biological activity of the compound.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Anticancer Evaluation : In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several diazaspiro derivatives and evaluated their anticancer activity against human cancer cell lines, reporting significant inhibition rates for specific derivatives .
  • Neuroprotective Studies : A research article highlighted the neuroprotective properties of related diazaspiro compounds in models of oxidative stress-induced neuronal damage .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various diazaspiro derivatives against common pathogens, indicating promising results for some compounds .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant inhibition in cancer cell lines; potential for further development as anticancer agents.
NeuroprotectiveShowed protective effects against oxidative stress in neuronal cells; implications for neurodegenerative diseases.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotic development.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of spirocyclic compounds like 4-(2,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step reactions. Key steps include:

  • Coupling of benzoyl precursors : Reacting 2,5-difluorobenzoyl chloride with a spirocyclic intermediate (e.g., 8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid) under anhydrous conditions. Protecting groups (e.g., tert-butyl esters) may be used to prevent unwanted side reactions .
  • Spirocyclization : Controlled ring closure via intramolecular nucleophilic substitution or cycloaddition. Solvent choice (e.g., DMF or THF) and temperature (reflux at 80–100°C) significantly impact yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires balancing reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for benzoyl precursor to intermediate) .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify spirocyclic backbone conformation and substituent positions. For example, the 2,5-difluorobenzoyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 380.15) and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies) .

Advanced: How can computational modeling predict reactivity or stability of intermediates during synthesis?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and activation energies for spirocyclization steps. For example, ICReDD’s reaction path search methods identify optimal intermediates by simulating steric and electronic effects of the propyl and difluorobenzoyl groups .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects of DMSO vs. THF).
  • Machine Learning : Train models on analogous spirocyclic compounds to predict yields based on substituent electronic parameters (e.g., Hammett constants) .

Advanced: How to resolve contradictions in biological activity data for analogous spirocyclic compounds?

Answer:

  • Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 4-(3,5-difluorobenzoyl) derivatives) under identical conditions to isolate substituent effects. For example, fluorination at 2,5 vs. 3,5 positions may alter enzyme binding kinetics .
  • Targeted Molecular Docking : Use software like AutoDock to simulate interactions with proposed targets (e.g., lipid metabolism enzymes). Compare binding affinities to explain discrepancies in IC50 values .
  • Meta-Analysis : Cross-reference published data on spirocyclic compounds (e.g., enzyme inhibition profiles in Pharmacological Reports ) to identify trends or outliers.

Basic: What critical parameters ensure high purity during purification for pharmacological studies?

Answer:

  • Solvent Selection : Use ethanol/water (7:3 v/v) for recrystallization to minimize residual organic solvents.
  • Chromatography : Gradient elution (e.g., 10–50% ethyl acetate in hexane) on silica gel separates diastereomers or regioisomers.
  • Lyophilization : Freeze-drying aqueous fractions preserves acid stability and avoids thermal degradation .

Advanced: Designing SAR studies to evaluate difluorobenzoyl and propyl substituent roles

Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., 8-ethyl or 8-cyclopropyl) and fluorination patterns (e.g., 2,4-difluoro vs. 2,5-difluoro).
  • Biological Screening : Test analogs against enzyme panels (e.g., cyclooxygenase or lipoxygenase) to correlate substituent hydrophobicity (logP) with inhibition potency.
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .

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